FX1 -

FX1

Catalog Number: EVT-268861
CAS Number:
Molecular Formula: C14H9ClN2O4S2
Molecular Weight: 368.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FX1 is a small-molecule inhibitor specifically designed to target the BTB domain of the BCL6 protein. [, , , , ] This interaction disruption inhibits the protein's function, making FX1 a valuable tool in studying BCL6-related pathways and diseases. [, , , , , , , ] FX1 exhibits higher affinity for BCL6 than its natural corepressor ligands, contributing to its potency. []

RI-BPI

Compound Description: RI-BPI is a retro-inverso peptide inhibitor designed to target the BTB domain of the BCL6 protein. [] It disrupts the interaction between BCL6 and its co-repressors, thereby inhibiting its transcriptional repressor activity. [] RI-BPI has shown promising results in preclinical studies involving MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL), where it demonstrated efficacy in inhibiting leukemia initiation and overcoming vincristine resistance. []

Relevance: RI-BPI, similar to FX1, targets the BTB domain of BCL6 to inhibit its function. [] Both compounds showcase the therapeutic potential of targeting BCL6 in various cancers, including MLL-rearranged B-ALL. While their binding mechanisms might differ, both effectively disrupt BCL6's function, making them valuable tools for studying BCL6 biology and exploring therapeutic avenues.

ABT-199 (Venetoclax)

Compound Description: ABT-199, commercially known as Venetoclax, is a potent and selective BCL-2 inhibitor. [] It acts by mimicking the activity of pro-apoptotic BH3-only proteins, leading to the release of BIM and subsequent apoptosis. [] ABT-199 has demonstrated promising clinical activity in various hematologic malignancies.

Relevance: Although structurally unrelated to FX1, ABT-199 exhibits a synergistic effect when used in combination with FX1 in MLL-rearranged B-ALL cells. [] This synergy stems from their complementary mechanisms of action: while FX1 inhibits BCL6, leading to BIM upregulation, ABT-199 neutralizes BCL-2, further amplifying the effect of BIM and promoting apoptosis. This synergistic interaction highlights the potential of combining BCL6 and BCL-2 inhibitors as a therapeutic strategy for MLL-rearranged B-ALL.

BI-3812

Compound Description: BI-3812 is a small-molecule inhibitor that specifically targets the BTB domain of BCL6. [] Similar to FX1, it disrupts the interaction of BCL6 with its co-repressors, leading to the reactivation of BCL6 target genes. [] In endothelial cells, BI-3812 has been shown to block leukocyte adherence and suppress the expression of NFκB target genes in response to TNFα, suggesting its potential as an anti-inflammatory agent. []

Relevance: Both BI-3812 and FX1 act as BCL6 inhibitors by targeting the BTB domain. [] They share similar mechanisms of action and exhibit comparable effects on endothelial cell activation. The observed similarities in their activities further validate the therapeutic potential of targeting the BCL6 BTB domain for various diseases, including inflammatory disorders.

79-6

Compound Description: 79-6 is a small molecule inhibitor designed to target the BTB domain of the BCL6 protein. [] Although its precise mechanism of action remains to be fully elucidated, it effectively disrupts BCL6 function. []

Relevance: 79-6, like FX1, targets the BTB domain of BCL6, highlighting this domain as a potential therapeutic target. [] Although its specific binding site and downstream effects may differ from FX1, both compounds showcase the potential of developing small molecules to inhibit BCL6 activity. Further research on 79-6 can provide valuable insights into the structure-activity relationship of BCL6 inhibitors and facilitate the development of more potent and selective compounds for various therapeutic applications.

BI-3802

Compound Description: BI-3802 is a small molecule that acts as a BCL6 degrader. [] Unlike inhibitors like FX1 that disrupt BCL6 interactions, BI-3802 promotes the degradation of the BCL6 protein, leading to a decrease in its cellular levels. [] This degradation-based mechanism of action makes BI-3802 a unique tool for studying BCL6 biology and exploring alternative strategies for targeting BCL6 in various diseases.

Relevance: Unlike FX1, which inhibits BCL6 function by disrupting its interaction with co-repressors, BI-3802 acts by degrading the BCL6 protein. [] This difference in their mechanism of action highlights the possibility of targeting BCL6 through different strategies for therapeutic purposes. Further research on BI-3802 can provide insights into the mechanisms of BCL6 degradation and its potential as a therapeutic target for various diseases.

Overview

FX1 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about FX1 may not be widely documented in the literature, it is essential to consider its classification, sources, and relevance in scientific research.

Source and Classification

FX1 is classified as a synthetic organic compound. It is derived from specific chemical precursors through various synthesis methods. The exact natural or synthetic sources of FX1 are not well-documented, indicating that it may primarily be produced in laboratory settings for research purposes.

Synthesis Analysis

Methods

The synthesis of FX1 typically involves multi-step organic reactions, which may include:

  • Condensation Reactions: These reactions are crucial for forming the core structure of FX1 by combining smaller molecules.
  • Functional Group Modifications: Altering functional groups on the precursor molecules to enhance the desired properties of FX1.
  • Purification Techniques: After synthesis, methods such as recrystallization or chromatography are employed to purify the compound.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of FX1 after synthesis.

Molecular Structure Analysis

Structure

Data

Structural data can typically be obtained through spectroscopic methods. For instance:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • X-ray Crystallography: Offers precise three-dimensional structural information when crystals of FX1 are available.
Chemical Reactions Analysis

Reactions

FX1 may participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: Common in organic chemistry where nucleophiles replace leaving groups in a molecule.
  • Oxidation-Reduction Reactions: These reactions could modify the oxidation state of FX1 or its derivatives.

Technical Details

Understanding the reactivity of FX1 involves studying its mechanism of action during these reactions. Kinetic studies can provide insights into reaction rates and pathways.

Mechanism of Action

Process

The mechanism of action for FX1 would depend on its chemical structure and functional groups. Generally, this could involve:

  • Binding Interactions: If FX1 has biological activity, it may interact with specific receptors or enzymes.
  • Inhibition or Activation: Depending on its role, FX1 could inhibit or activate biochemical pathways.

Data

Mechanistic studies often rely on biochemical assays to elucidate how FX1 affects cellular processes. This could include enzyme activity assays or cellular viability tests.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of FX1 might include:

  • Melting Point: Indicates the temperature at which FX1 transitions from solid to liquid.
  • Solubility: Important for determining how FX1 behaves in different solvents.

Chemical Properties

Chemical properties could encompass:

  • Stability: The stability of FX1 under various environmental conditions (e.g., light, heat).
  • Reactivity: How FX1 reacts with other chemicals, which is crucial for predicting its behavior in different applications.

Relevant analyses might involve thermal analysis techniques like differential scanning calorimetry or thermogravimetric analysis.

Applications

FX1 has potential applications in several scientific fields:

  • Pharmaceutical Research: If FX1 exhibits biological activity, it could be investigated for therapeutic uses.
  • Material Science: Its unique properties might make it suitable for developing new materials or coatings.
  • Biochemical Studies: As a reagent or probe in biochemical assays to study cellular mechanisms.

Properties

Product Name

FX1

IUPAC Name

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid

Molecular Formula

C14H9ClN2O4S2

Molecular Weight

368.8 g/mol

InChI

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)

InChI Key

JYBGCTWNOMSQJY-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

FX1; FX-1; FX 1.

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.